molecular formula C8H9ClFNO B7898358 (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B7898358
M. Wt: 189.61 g/mol
InChI Key: TUGSNFQSUXFGGZ-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research This compound features an amino group and a hydroxyl group attached to a chiral carbon, along with a substituted phenyl ring containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and glycidol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol may involve:

    Large-scale reactors: To handle the exothermic nature of the reaction.

    Automated purification systems: For efficient isolation and purification of the product.

    Quality control measures: To ensure the enantiomeric purity and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the amino group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic rings or amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Stereochemistry Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in reactions.

    Reactivity Studies: Its unique functional groups allow for diverse chemical transformations, making it a useful model compound in organic synthesis.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino and hydroxyl groups.

    Biochemical Pathways: It can serve as a probe to investigate biochemical pathways involving substituted phenyl compounds.

Medicine

    Drug Development: The compound’s structure is similar to various pharmacologically active molecules, making it a potential lead compound in drug discovery.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into the behavior of similar therapeutic agents.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Catalysis: Its functional groups make it a candidate for use in catalytic processes, particularly those involving chiral catalysts.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol
  • (2R)-2-Amino-2-(3-chloro-2-bromophenyl)ethan-1-ol
  • (2R)-2-Amino-2-(3-chloro-2-iodophenyl)ethan-1-ol

Uniqueness

  • Substituent Effects : The presence of both chlorine and fluorine atoms on the phenyl ring provides unique electronic and steric effects compared to other halogenated analogs.
  • Chiral Center : The specific configuration (2R) of the chiral center can lead to different biological activities and reactivities compared to other stereoisomers.
  • Functional Group Versatility : The combination of amino and hydroxyl groups allows for diverse chemical modifications and applications.

Properties

IUPAC Name

(2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGSNFQSUXFGGZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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